N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide
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Overview
Description
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Chlorination: The final step involves the chlorination of the acetamide group using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines under mild conditions.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of amides, thioethers, and ethers.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: Used as a probe to study enzyme interactions and protein-ligand binding.
Pharmaceuticals: Investigated for its potential use in drug development for various diseases.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and the chloroacetamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(bromophenyl)thiazol-2-yl]-2-chloroacetamide: Similar structure with a bromophenyl group instead of a butan-2-yl group.
N-{4-[4-(methylphenyl)thiazol-2-yl]-2-chloroacetamide: Contains a methylphenyl group instead of a butan-2-yl group.
Uniqueness
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide is unique due to the presence of the butan-2-yl group, which can influence its lipophilicity, binding affinity, and overall biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.
Properties
IUPAC Name |
N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-10(2)11-4-6-12(7-5-11)13-9-20-15(17-13)18-14(19)8-16/h4-7,9-10H,3,8H2,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVIHUIDOZMNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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